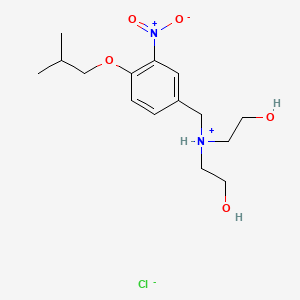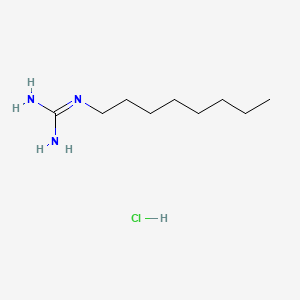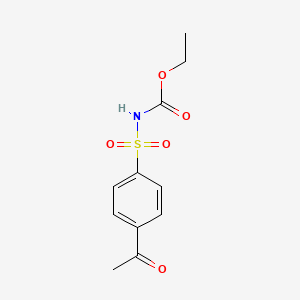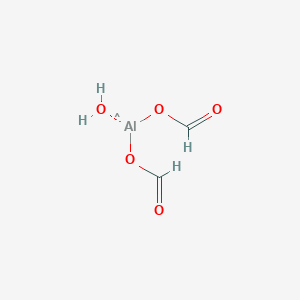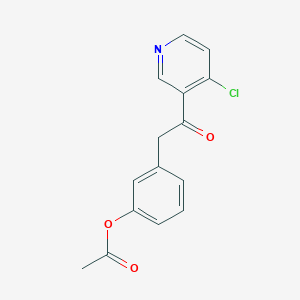![molecular formula C6H11NO2 B13767380 5,5-Dimethyl-[1,3]oxazinan-2-one CAS No. 54953-79-6](/img/structure/B13767380.png)
5,5-Dimethyl-[1,3]oxazinan-2-one
Descripción general
Descripción
5,5-Dimethyl-[1,3]oxazinan-2-one is a six-membered cyclic carbamate with the molecular formula C6H11NO2 It is a derivative of oxazinan-2-one, characterized by the presence of two methyl groups at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,5-Dimethyl-[1,3]oxazinan-2-one can be synthesized through the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the cyclic carbamate . Another method involves the use of alkynols in the reaction of aminopropanol and carbon dioxide, catalyzed by a strong acid/base-resistant metal-organic framework .
Industrial Production Methods
Industrial production of this compound typically involves the use of dialkyl carbonates as reagents. The reaction is carried out in the absence of a solvent, making it an eco-friendly process. The reaction proceeds in two steps: an intermolecular reaction to form a linear intermediate, followed by intramolecular cyclization to yield the cyclic carbamate .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-[1,3]oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include ethylene carbonate, triazabicyclodecene (TBD), and dialkyl carbonates. The reactions are typically carried out under mild conditions, often in the absence of solvents .
Major Products Formed
The major products formed from these reactions include various cyclic carbamates and their derivatives. For example, the reaction with ethylene carbonate yields 1,3-oxazinan-2-ones .
Aplicaciones Científicas De Investigación
5,5-Dimethyl-[1,3]oxazinan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-[1,3]oxazinan-2-one involves its ability to undergo intermolecular cyclization reactions. The compound can effectively activate carbon dioxide and its substrates, facilitating the condensation between aminopropanols and carbon dioxide. This process is catalyzed by metal-organic frameworks, which enhance the efficiency and selectivity of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5,5-Dimethyl-[1,3]oxazinan-2-one include:
1,3-Oxazinan-2-one: The parent compound without the dimethyl substitution.
Dimethyl carbonate: A related compound used in similar synthetic processes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the two methyl groups at the 5th position enhances its stability and reactivity compared to its unsubstituted counterpart .
Propiedades
IUPAC Name |
5,5-dimethyl-1,3-oxazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-5(8)9-4-6/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUHVYMIAPQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480281 | |
| Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-79-6 | |
| Record name | Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54953-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


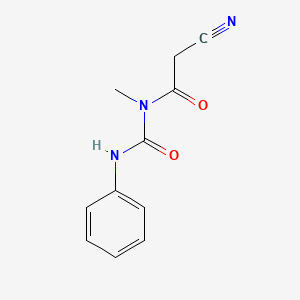
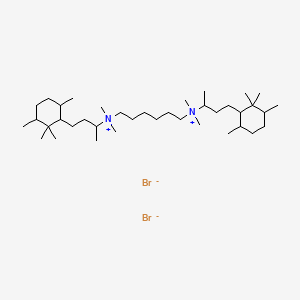
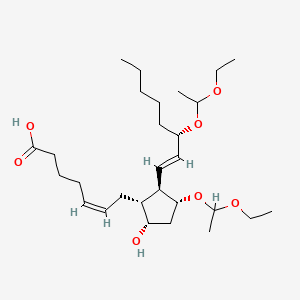

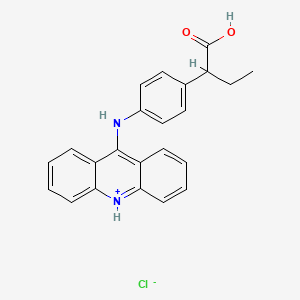
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
